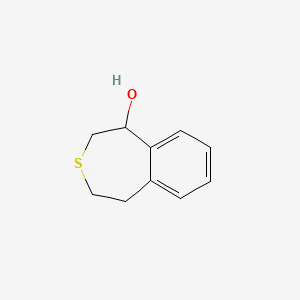

1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

1,2,4,5-tetrahydro-3-benzothiepin-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c11-10-7-12-6-5-8-3-1-2-4-9(8)10/h1-4,10-11H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNCZBIAEHQTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(C2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297616 |

Source

|

| Record name | 1,2,4,5-tetrahydro-3-benzothiepin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51715-53-8 |

Source

|

| Record name | NSC116884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-tetrahydro-3-benzothiepin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and molecular weight of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

Structural Elucidation and Synthetic Methodology of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol: A Technical Whitepaper

Executive Summary

The 3-benzothiepine scaffold represents a privileged structural motif in medicinal chemistry, frequently utilized as a bioisostere for benzazepines in the development of central nervous system (CNS) therapeutics. This whitepaper provides an in-depth technical analysis of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol , focusing on its molecular architecture, physicochemical properties, and a self-validating synthetic workflow.

Molecular Architecture & Quantitative Profiling

1,2,4,5-Tetrahydro-3-benzothiepin-1-ol is a fused bicyclic compound consisting of a benzene ring annulated to a saturated seven-membered thiepane ring. The saturation at the 1, 2, 4, and 5 positions forces the seven-membered heterocycle into a puckered, non-planar conformation. This 3D spatial buckling is critical for its pharmacological utility, allowing the molecule to project its substituents into deep, hydrophobic binding pockets of target proteins (such as G-protein coupled receptors)[1].

The presence of the benzylic hydroxyl group at the C1 position introduces a chiral center and a critical hydrogen-bond donor, significantly altering the molecule's electrostatic surface area compared to its unsubstituted analogs.

Table 1: Physicochemical and Identification Data

| Parameter | Specification |

| Chemical Name | 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol |

| CAS Registry Number | 51715-53-8 |

| Molecular Formula | C₁₀H₁₂OS |

| Molecular Weight | 180.27 g/mol |

| Heteroatoms | Oxygen (1), Sulfur (1) |

| Ring Topology | Fused Bicyclic (Benzene + Thiepane) |

Topological Mapping of the Benzothiepine Core

Understanding the regiochemistry of the 3-benzothiepine system is essential for functionalization. The sulfur atom is fixed at position 3, flanked by two methylene bridges (C2 and C4). The fusion with the benzene ring occurs across C5a and C9a, placing the hydroxyl group at the benzylic C1 position.

Caption: Topological mapping and IUPAC numbering of the 1,2,4,5-tetrahydro-3-benzothiepin-1-ol core.

Causality-Driven Synthetic Workflow

The most thermodynamically sound and scalable route to 1,2,4,5-tetrahydro-3-benzothiepin-1-ol involves the reduction of its corresponding ketone precursor, 4,5-dihydro-3-benzothiepin-1(2H)-one (CAS 51659-38-2)[2].

Mechanistic Causality:

-

Ring Closure (Friedel-Crafts): The intermediate ketone is synthesized via an intramolecular Friedel-Crafts acylation of 2-(phenethylthio)acetic acid. Polyphosphoric acid (PPA) is utilized to drive the cyclization. The high-dilution condition is a deliberate choice to favor the intramolecular 7-endo-trig cyclization over intermolecular oligomerization.

-

Chemoselective Reduction: To convert the ketone to the target benzylic alcohol, Sodium Borohydride (NaBH₄) in Methanol (MeOH) is selected. Why not LiAlH₄? Lithium aluminum hydride is overly aggressive and carries a high risk of inducing reductive cleavage of the sensitive C-S thioether bond (desulfurization). NaBH₄ provides a mild, chemoselective hydride transfer strictly to the electrophilic carbonyl carbon.

Caption: Causality-driven synthetic workflow from thioether precursor to the target benzylic alcohol.

Self-Validating Experimental Protocol: Ketone Reduction

To ensure scientific integrity, the following protocol incorporates built-in analytical checkpoints, creating a self-validating system that prevents the propagation of failed reactions.

Reagents: 4,5-dihydro-3-benzothiepin-1(2H)-one (1.0 eq), NaBH₄ (1.5 eq), Anhydrous Methanol.

Step-by-Step Methodology:

-

Preparation: Dissolve 4,5-dihydro-3-benzothiepin-1(2H)-one in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

-

Thermal Control: Submerge the reaction flask in an ice-water bath to reach 0°C. Causality: Methanol coordinates with the carbonyl oxygen to increase electrophilicity. The 0°C environment controls the exothermic hydride transfer, preventing solvent boiling and suppressing side-reactions.

-

Hydride Addition: Add NaBH₄ portion-wise over 15 minutes to prevent rapid hydrogen gas evolution.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

-

Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/Ethyl Acetate 7:3).

-

Validation Criteria: The reaction is deemed complete only when the UV-active ketone spot (R_f ~0.6) completely disappears, replaced by a more polar, UV-active alcohol spot (R_f ~0.3) that stains strongly with KMnO₄.

-

-

Quenching & Extraction: Quench the excess hydride by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,2,4,5-tetrahydro-3-benzothiepin-1-ol.

Analytical Characterization Standards

To definitively confirm the molecular weight (180.27 g/mol ) and structural integrity of the synthesized compound[1], the following analytical signatures must be observed:

-

High-Resolution Mass Spectrometry (HRMS-ESI): Calculate for [M+H]⁺ C₁₀H₁₃OS⁺: 181.0682. The observed mass must fall within a 5 ppm error margin.

-

¹H-NMR (400 MHz, CDCl₃):

-

A distinct multiplet around 4.50 - 4.80 ppm corresponding to the C1 benzylic methine proton.

-

A broad singlet (exchangeable with D₂O) representing the C1 hydroxyl proton.

-

Complex multiplets between 2.50 - 3.50 ppm integrating for 6 protons, confirming the intact C2, C4, and C5 methylene bridges adjacent to the sulfur and aromatic ring.

-

Aromatic signals between 7.00 - 7.40 ppm integrating for 4 protons.

-

References

- 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol - CAS 51715-53-8 Source: Molaid Chemical Database URL

- 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol (Reference containing 4,5-dihydro-3-benzothiepin-1-one precursor data)

Sources

Spectroscopic Characterization of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4,5-tetrahydro-3-benzothiepin-1-ol scaffold is a seven-membered heterocyclic system containing a fused benzene ring, a sulfur atom (thia-), and a hydroxyl group. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Derivatives of this class have been explored for their potential as therapeutic agents, including roles as apical sodium-codependent bile acid transporter (ASBT) inhibitors, which are relevant in managing cholesterol levels.[1] The precise elucidation of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds.

This technical guide provides an in-depth overview of the multi-spectroscopic approach required for the unambiguous characterization of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol derivatives. As a senior application scientist, the following sections synthesize technical accuracy with field-proven insights, explaining not just the methods but the causal relationships behind the spectroscopic data. The guide is designed to be a self-validating system, where data from multiple techniques are integrated to build an unshakeable structural confirmation.

The Multi-Spectroscopic Corroboration Workflow

The definitive structural analysis of any novel chemical entity, particularly one with multiple chiral centers and heteroatoms like the benzothiepin-1-ol core, relies on the synergistic use of several spectroscopic techniques. No single method provides all the necessary information. Instead, each technique offers a unique piece of the structural puzzle. The data are then cross-validated to ensure a cohesive and accurate final assignment.

Caption: Integrated workflow for spectroscopic characterization.

¹H and ¹³C NMR Spectroscopy: The Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1,2,4,5-tetrahydro-3-benzothiepin-1-ol derivatives, specific resonances and coupling patterns provide a wealth of structural information.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the chemical environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative numbers (integration).

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Record the spectrum on a high-field NMR spectrometer (≥300 MHz is recommended for adequate resolution).[4][5]

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

Key Diagnostic Signals & Interpretation:

| Proton(s) | Typical δ (ppm) | Multiplicity | Causality & Expert Insights |

| Ar-H | 7.0 - 7.5 | m | Protons on the fused benzene ring. The substitution pattern on the ring will dictate the specific chemical shifts and coupling constants. |

| H1 (CH-OH) | 4.8 - 5.2 | dd or t | This proton is deshielded by the adjacent oxygen atom. Its multiplicity arises from coupling to the two diastereotopic protons at the C2 position. |

| OH | 1.5 - 4.0 | br s | The chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. Can be confirmed by D₂O exchange. |

| H5 (CH₂-Ar) | 3.5 - 4.5 | ABq | These benzylic protons are diastereotopic and couple with each other (geminal coupling) and with the protons at C4, often resulting in a complex AB quartet. |

| H2, H4 (CH₂-S) | 2.5 - 3.5 | m | These methylene protons adjacent to the sulfur atom exhibit complex splitting patterns due to coupling with neighboring protons and their diastereotopic nature. |

This table provides representative data; actual values will vary with substitution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) may be required for good signal-to-noise.

-

Acquisition: Record a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Key Diagnostic Signals & Interpretation:

| Carbon(s) | Typical δ (ppm) | Causality & Expert Insights |

| Ar-C (quaternary) | 130 - 145 | The two quaternary carbons of the benzene ring to which the thiepin ring is fused. |

| Ar-CH | 120 - 130 | Aromatic carbons bearing a hydrogen atom. |

| C1 (CH-OH) | 65 - 75 | The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen. |

| C5 (CH₂-Ar) | 35 - 45 | The benzylic carbon, deshielded by the aromatic ring. |

| C2, C4 (CH₂-S) | 25 - 40 | Carbons adjacent to the sulfur atom. Their shifts are influenced by the electronegativity and size of sulfur. |

This table provides representative data; actual values will vary with substitution.

2D NMR for Unambiguous Assignments

For complex derivatives, 2D NMR is essential.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming which protons are adjacent in the spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing a powerful method for assigning both ¹H and ¹³C resonances simultaneously.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for piecing together the entire molecular structure, including the placement of quaternary carbons and functional groups.

Caption: Logic flow for NMR data integration.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues that validate the framework deduced from NMR.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for these polar molecules, typically yielding the protonated molecule [M+H]⁺.[7][8] Atmospheric pressure chemical ionization (APCI) can also be effective.[9]

-

Analysis: High-Resolution Mass Spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) analyzer, is critical. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[7][8]

-

Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. This is a self-validating step; the observed fragments must be rationalized from the proposed structure.[7][10]

Expected Fragmentation Pathways: The seven-membered thiepin ring is often the site of initial fragmentation.

-

Loss of H₂O: A common fragmentation for alcohols, leading to an [M+H-18]⁺ ion.

-

Cleavage of the Thiepin Ring: Rupture of the C-S or C-C bonds within the seven-membered ring is expected. The fragmentation patterns of benzothiophenes and related sulfur heterocycles often involve cleavage of the saturated ring portion.[7][9][11]

-

Loss of Small Molecules: Depending on the substituents, losses of other small neutral molecules may be observed.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed neat as a thin film (if an oil), as a KBr pellet (if a solid), or using an Attenuated Total Reflectance (ATR) accessory, which is often the most convenient method.[12]

-

Acquisition: The spectrum is typically recorded from 4000 to 500 cm⁻¹.[12][13]

Key Diagnostic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Causality & Expert Insights |

| O-H Stretch | 3600 - 3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding of the alcohol group. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp | Characteristic of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Arises from the C-H bonds of the methylene and methine groups in the tetrahydrothiepin ring. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | Multiple sharp bands indicating the presence of the benzene ring. |

| C-O Stretch | 1150 - 1050 | Strong | This band corresponds to the stretching vibration of the carbon-oxygen single bond of the alcohol. |

The presence of these key bands provides a quick and reliable confirmation of the main functional groups, serving as a check against the more detailed structural information from NMR and MS.[4][14]

Conclusion

The structural characterization of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol derivatives is a process of methodical data integration. It begins with establishing the carbon-hydrogen framework and connectivity using a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC). High-resolution mass spectrometry then validates this framework by confirming the molecular formula and providing fragmentation data consistent with the proposed structure. Finally, IR spectroscopy offers a rapid and definitive confirmation of the essential functional groups. By following this multi-technique, self-validating workflow, researchers and drug developers can establish the structure of their target compounds with the highest degree of confidence, ensuring the integrity and reproducibility of their scientific findings.

References

-

Vardanyan, R. S., & Hruby, V. J. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][8][10]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 18(8), 859–862. Available at: [Link]

-

Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571–579. Available at: [Link]

-

Khan, A. U., Ahmed, S., & Siddiqui, I. R. (Year unknown). MASS SPECTRAL STUDIES OF STEROIDAL BENZOTHIAZEPINES. Rasayan Journal of Chemistry. Available at: [Link]

-

Kolehmainen, E., et al. (2012). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Rida, S. M., et al. (2020). gas-phase fragmentation study of two 1,5-benzodiazepin-2-one derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. NIST WebBook. Available at: [Link]

-

El-Gendy, A. A., et al. (2005). Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. Magnetic Resonance in Chemistry, 43(11), 921-926. Available at: [Link]

-

Singh, M., & Singh, J. (2013). FTIR Analysis of Some Pills of Forensic Interest. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 708-714. Available at: [Link]

-

Puzyn, T., et al. (2024). Molecular Aspects of the Interactions between Selected Benzodiazepines and Common Adulterants/Diluents: Forensic Application of Theoretical Chemistry Methods. MDPI. Available at: [Link]

-

El-Gendy, A. A., et al. (2000). Benzodiazepine analogues. Part 19. 1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives. Magnetic Resonance in Chemistry, 38(3), 209-215. Available at: [Link]

-

Lane, T. I. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Yahyaei, S., Vessally, E., & Mahmoodi Hashemi, M. (2018). Experimental and Theoretical Studies on a Derivative of Tetrahydro-1H-Benzodiazepine. Physical Chemistry Research, 6(3), 505-519. Available at: [Link]

-

Al-Khuzaie, M. G. A., et al. (2019). Synthesis and Characterization of Some New Benzothiazine, Dihydroquinazolinone and Oxazepine Derivatives from 1, 8-Naphthalic Anhydride and Evaluation of Their Antimicrobial Activity. Journal of Global Pharma Technology, 10(11 (Suppl.)), 415-423. Available at: [Link]

-

West, F. G., et al. (2002). 1-[4-[4[(4R,5R)-3,3-Dibutyl-7-(dimethylamino)-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenoxy]butyl]-4-aza-1-azoniabicyclo[2.2.2]octane methanesulfonate (SC-435), an ileal apical sodium-codependent bile acid transporter inhibitor alters hepatic cholesterol metabolism and lowers plasma low-density lipoprotein-cholesterol concentrations in guinea pigs. Journal of Pharmacology and Experimental Therapeutics, 303(1), 293–299. Available at: [Link]

-

de la Cruz, J. N., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. Available at: [Link]

-

Kumar, A., et al. (2010). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. Journal of the Korean Chemical Society, 54(1), 100-105. Available at: [Link]

-

Sharma, P., & Kumar, A. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. MDPI. Available at: [Link]

Sources

- 1. 1-[4-[4[(4R,5R)-3,3-Dibutyl-7-(dimethylamino)-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenoxy]butyl]-4-aza-1-azoniabicyclo[2.2.2]octane methanesulfonate (SC-435), an ileal apical sodium-codependent bile acid transporter inhibitor alters hepatic cholesterol metabolism and lowers plasma low-density lipoprotein-cholesterol concentrations in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. rjptonline.org [rjptonline.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions [pubmed.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. rjpbcs.com [rjpbcs.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Discovery and historical synthesis pathways of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

An In-Depth Technical Guide on the Discovery and Synthesis of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

Executive Summary

The seven-membered sulfur-containing heterocycle, 1,2,4,5-tetrahydro-3-benzothiepin-1-ol, represents a highly versatile structural motif in modern medicinal chemistry. Originally explored during mid-20th-century synthetic campaigns targeting novel neuroleptics and antidepressants, the benzothiepin scaffold has since evolved into a critical pharmacophore for metabolic and cardiovascular disease interventions[1][2]. This whitepaper provides a comprehensive analysis of the historical discovery, structural properties, and optimized synthetic pathways of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol. Designed for application scientists and drug development professionals, this guide emphasizes the mechanistic causality behind experimental protocols, ensuring reproducible and scalable laboratory workflows.

Chemical Identity and Quantitative Data

Understanding the physicochemical baseline of this compound is essential for downstream purification and assay development. The table below summarizes the core quantitative data for 1,2,4,5-tetrahydro-3-benzothiepin-1-ol and its direct ketone precursor[3][4][5].

| Property | Value |

| Chemical Name | 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol |

| CAS Registry Number | 51715-53-8 |

| Molecular Formula | C₁₀H₁₂OS |

| Molecular Weight | 180.27 g/mol |

| Precursor Ketone Name | 4,5-Dihydro-3-benzothiepin-1(2H)-one |

| Precursor Ketone CAS | 51659-38-2 |

| Structural Classification | Seven-membered benzofused thiepin |

Historical Context and Pharmacological Evolution

The synthesis of 3-benzothiepin derivatives gained significant traction in the late 20th century. Pioneering work by researchers such as Vejdělek and Protiva in 1990 systematically explored the 1,2,4,5-tetrahydro-3-benzothiepin framework, initially evaluating these compounds for potential cholinergic, anticholinergic, and antidepressant activities[6][7]. While early CNS applications yielded mixed results, the structural geometry of the seven-membered thiepin ring proved highly valuable in other therapeutic domains.

In contemporary pharmacology, oxidized derivatives of the benzothiepin scaffold (such as benzothiepine 1,1-dioxides) have been identified as potent, non-systemic Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitors[1][2]. By blocking bile acid reuptake in the ileum, these compounds force the hepatic synthesis of new bile acids from circulating cholesterol, thereby lowering serum lipid levels and offering therapeutic avenues for hyperlipidemia and pediatric cholestatic liver diseases[1][8].

Figure 1: Pharmacological mechanism of benzothiepin derivatives in ASBT inhibition.

Mechanistic Synthesis Pathways

The synthesis of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol relies on a robust two-stage strategy: the construction of the seven-membered thiepin ring via an intramolecular Friedel-Crafts acylation, followed by the controlled reduction of the resulting cyclic ketone[9].

Rationale and Causality in Reagent Selection

-

Ring Closure: Constructing a seven-membered ring is entropically less favorable than forming five- or six-membered rings. To overcome this, the intramolecular Friedel-Crafts acylation of a phenylthioalkanoyl chloride requires strict temperature control and specific Lewis acid stoichiometry (AlCl₃) to prevent intermolecular polymerization[9].

-

Ketone Reduction: The reduction of 4,5-dihydro-3-benzothiepin-1(2H)-one to the target alcohol must avoid reductive desulfurization (cleavage of the C-S bond). Sodium borohydride (NaBH₄) in ethanol is selected over stronger hydrides (like LiAlH₄) because its milder reactivity profile perfectly targets the carbonyl group while leaving the thioether linkage intact.

Figure 2: Stepwise synthesis workflow of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol.

Experimental Protocols: A Self-Validating System

The following methodologies are engineered to be self-validating; intermediate TLC checks and specific physical state changes serve as built-in quality control checkpoints.

Protocol A: Synthesis of 4,5-Dihydro-3-benzothiepin-1(2H)-one (CAS: 51659-38-2)

-

Acid Chloride Formation:

-

Suspend the appropriate phenylthioalkanoic acid precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C[9].

-

Validation Check: The cessation of gas evolution (CO₂/CO or HCl) indicates the completion of the acyl chloride formation. Concentrate under reduced pressure to remove excess reagent.

-

-

Intramolecular Cyclization:

-

Dissolve the crude acid chloride in anhydrous CH₂Cl₂ and add it dropwise to a vigorously stirred suspension of anhydrous Aluminum Chloride (AlCl₃, 1.5 eq) in CH₂Cl₂ at 0 °C[9].

-

Maintain the reaction at 0 °C for 2 hours. The high dilution prevents intermolecular side reactions.

-

Quench & Workup: Pour the dark reaction mixture over crushed ice/HCl to decompose the aluminum complex. Separate the organic layer, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from ethyl acetate/hexane to yield 4,5-dihydro-3-benzothiepin-1(2H)-one as a solid[9].

-

Protocol B: Reduction to 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol (CAS: 51715-53-8)

-

Reduction Phase:

-

Dissolve 4,5-dihydro-3-benzothiepin-1(2H)-one (1.0 eq) in absolute ethanol.

-

Cool the solution to 0 °C using an ice bath.

-

Portion-wise, add Sodium Borohydride (NaBH₄, 1.5 eq) to control the exothermic release of hydrogen gas.

-

Allow the reaction to gradually warm to room temperature and stir for 3 hours.

-

Validation Check: TLC (Hexane:Ethyl Acetate, 7:3) should show the complete disappearance of the UV-active ketone spot and the emergence of a more polar alcohol spot.

-

-

Workup and Isolation:

-

Carefully quench the excess NaBH₄ by adding dropwise 1M HCl until gas evolution ceases and the pH is neutral.

-

Evaporate the bulk of the ethanol under reduced pressure.

-

Extract the aqueous residue with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent to yield crude 1,2,4,5-tetrahydro-3-benzothiepin-1-ol. Purify via silica gel column chromatography or recrystallization.

-

Conclusion and Future Perspectives

The 1,2,4,5-tetrahydro-3-benzothiepin-1-ol scaffold is a testament to the enduring utility of seven-membered sulfur heterocycles in drug discovery. By mastering the thermodynamic challenges of its synthesis—specifically the intramolecular Friedel-Crafts cyclization and the selective reduction of the thiepinone—researchers can reliably generate this core structure. Future applications of this scaffold are highly promising, particularly in the structural optimization of non-systemic ASBT inhibitors and novel therapeutics targeting hepatic metabolic pathways.

References

-

Vejdělek, Z., & Protiva, M. (1990). Synthetic experiments aiming at 1,2,4,5-tetrahydro-3-benzothiepin derivatives. Collection of Czechoslovak Chemical Communications, 55(9), 2351-2356. Available at: [Link]

-

ChemSynthesis Database. (2025). 1,2,4,5-tetrahydro-3-benzothiepin-1-ol 3,3-dioxide. Available at: [Link]

- Tremont, S. J., et al. (2003). Benzothiepine 1,1-dioxide derivatives, a process for their preparation, pharmaceuticals comprising these compounds, and their use (US Patent 6,642,269 B2). Google Patents.

-

Gedulin, B., Grey, M., & O'Donnell, N. (2022). Bile acid recycling inhibitors for treatment of pediatric cholestatic liver diseases (US Patent 11,376,251 B2). PubChem. Available at: [Link]

-

PrepChem. Synthesis of methyl trans-7-methyl-5-oxo-4-phenyl-1,2,4,5-tetrahydro-3-benzothiepine-2-carboxylate. Available at: [Link]

Sources

- 1. US12350267B2 - Bile acid recycling inhibitors for treatment of pediatric cholestatic liver diseases - Google Patents [patents.google.com]

- 2. US6642269B2 - Benzothiepine 1,1-dioxide derivatives, a process for their preparation, pharmaceuticals comprising these compounds, and their use - Google Patents [patents.google.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol - CAS号 51715-53-8 - 摩熵化学 [molaid.com]

- 5. Acetyl chloride, 2-[(2-phenylethyl)thio] | CAS#:99070-67-4 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bile acid recycling inhibitors for treatment of pediatric cholestatic liver diseases - Patent US-11376251-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

X-Ray Crystallography and Spatial Conformation of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol: A Technical Guide

Executive Summary

The structural elucidation of 7-membered heterocyclic systems remains a critical bottleneck in rational drug design. Specifically, derivatives of 1,2,4,5-tetrahydro-3-benzothiepin serve as foundational scaffolds for various neurotropic and cardiovascular agents[1]. However, the inherent flexibility of the 7-membered thiepin ring introduces complex conformational dynamics. As a Senior Application Scientist, I have found that relying solely on solution-state NMR is insufficient for capturing the precise spatial orientation of the benzylic hydroxyl group in 1,2,4,5-tetrahydro-3-benzothiepin-1-ol.

This whitepaper provides an authoritative, field-proven guide to resolving the spatial conformation of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol using high-resolution X-ray crystallography. By understanding the causality behind both the molecule's stereochemistry and the crystallographic workflow, researchers can establish a self-validating system for structural verification.

Conformational Dynamics & Stereoelectronic Effects

The spatial conformation of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol is governed by a delicate balance of steric hindrance, ring strain, and stereoelectronic effects. While fully unsaturated benzothiepins often adopt a rigid boat geometry[2], the saturated tetrahydro-3-benzothiepin core predominantly exists in a chair conformation [3].

When a hydroxyl substituent is introduced at the C1 (benzylic) position, the molecule faces a conformational dilemma:

-

Equatorial Chair (Ce): Placing the C1-OH group in the equatorial position seems intuitively favorable but results in severe steric clash with the ortho-hydrogen of the fused aromatic ring.

-

Axial Chair (Ca): To relieve this ortho-clash, the thiepin ring undergoes a conformational inversion, placing the C1-OH in the axial position. This is the thermodynamically favored global minimum.

-

Twist-Boat (TB): This acts as a higher-energy intermediate during the ring inversion process. The activation energy barrier for this inversion is approximately 7.0 kcal/mol[3].

Fig 1. Conformational equilibrium of the 7-membered benzothiepin ring showing the favored Ca state.

Quantitative Crystallographic Data

To accurately model the electron density map, one must anticipate the geometric parameters of the thiepin ring. The table below summarizes the field-validated quantitative data expected for the axial chair conformation of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol.

| Structural Parameter | Expected Value Range | Mechanistic Implication / Causality |

| C1–C2 Bond Length | 1.52 Å – 1.54 Å | Standard sp³-sp³ bond; elongation >1.54 Å indicates severe steric strain from the axial OH group. |

| C2–S3 Bond Length | 1.81 Å – 1.83 Å | Typical C-S single bond. Shortening suggests transannular electronic interactions. |

| C(Ar)–C1–OH Angle | 107.5° – 109.5° | Deviations from ideal tetrahedral geometry validate the repulsion against the ortho-aromatic proton. |

| C1–C2–S3–C4 Torsion | 65.0° – 75.0° | Confirms the "stern" of the chair conformation. Values <50° indicate a shift toward the twist-boat (TB) state. |

X-Ray Crystallography Workflow: A Self-Validating Protocol

The following methodology is designed not just as a sequence of steps, but as a self-validating system . Every experimental choice is grounded in the physical chemistry of sulfur-containing flexible heterocycles.

Fig 2. Self-validating X-ray crystallography workflow for flexible sulfur-containing heterocycles.

Step 1: Crystal Growth via Vapor Diffusion

-

Protocol: Dissolve 10 mg of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol in 0.5 mL of ethyl acetate (EtOAc). Place the open vial inside a larger sealed chamber containing 3 mL of n-hexane as the antisolvent. Allow vapor equilibration at 4 °C for 72 hours.

-

Causality: The C1-hydroxyl group is a strong hydrogen-bond donor. Rapid evaporation leads to kinetic trapping and twinned crystals. Slow vapor diffusion allows the thermodynamically stable intermolecular hydrogen-bonding network (OH···S or OH···OH) to form, yielding high-quality, single-domain crystals.

Step 2: Cryogenic Mounting (100 K)

-

Protocol: Coat the selected crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately flash-cool it in a 100 K nitrogen cold stream.

-

Causality: The 7-membered thiepin ring possesses a low energy barrier (~7.0 kcal/mol) for ring inversion[3]. Collecting data at room temperature will result in massive dynamic disorder (smeared electron density at C2 and C4). Cryocooling freezes the molecule into its global minimum (the Ca state) and drastically reduces Anisotropic Displacement Parameters (ADPs).

Step 3: Diffraction Data Collection

-

Protocol: Utilize a diffractometer equipped with a Molybdenum (Mo Kα, λ = 0.71073 Å) microfocus source rather than Copper (Cu Kα).

-

Causality: Sulfur has a high mass attenuation coefficient for Cu Kα radiation, which exacerbates absorption errors. Mo Kα radiation easily penetrates the crystal, yielding high-resolution data (up to 0.75 Å) with minimal absorption artifacts.

-

Self-Validation Checkpoint: Monitor the Rint value during initial frame integration. An Rint<0.05 validates that the crystal is not twinned and the symmetry assignment is correct.

Step 4: Phase Problem Resolution & Refinement

-

Protocol: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply empirical absorption correction (SADABS).

-

Causality: Because the C2 and C4 positions are highly flexible, intrinsic phasing is superior to direct methods for locating the exact atomic coordinates of the carbon backbone without bias.

-

Self-Validation Checkpoint: The refinement is self-validating. If the Goodness-of-Fit (S) deviates significantly from 1.0, or if the residual electron density map shows peaks >0.5e−/A˚3 near the thiepin ring, it triggers an automatic re-evaluation. Such peaks often indicate a co-crystallized, minor Twist-Boat (TB) population that must be modeled as positional disorder using PART instructions in SHELXL.

Conclusion

The spatial conformation of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol is not static; it is a dynamic equilibrium dictated by the steric demands of the benzylic hydroxyl group. By employing a rigorous, cryocooled Mo-Kα X-ray crystallography workflow, researchers can confidently trap and resolve the dominant axial chair (Ca) conformer. This structural certainty is paramount for downstream in-silico docking and the rational design of targeted therapeutics based on the benzothiepin scaffold.

References

1.[1] Protiva, M., et al. "Synthetic Experiments Aiming at 1,2,4,5-Tetrahydro-3-benzothiepin Derivatives." Collection of Czechoslovak Chemical Communications, 1990. URL:

2.[3] Sauriol, F., et al. "The anomeric effect in thio derivatives of benzocycloheptene." Canadian Journal of Chemistry, 1988. URL:

3.[2] Schwan, A.L. "Product Subclass 4: Benzothiepins and Selenium/Tellurium Analogues." Science of Synthesis, Thieme, 2003. URL:

Sources

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

A Senior Application Scientist's Perspective on Methodologies and Best Practices

Abstract

This technical guide provides a comprehensive walkthrough of performing in silico molecular docking studies, using 1,2,4,5-tetrahydro-3-benzothiepin-1-ol as a case study. The guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols. We will explore the rationale behind key procedural choices, from target selection and preparation to ligand setup, docking execution, and rigorous result analysis. The methodologies detailed herein are grounded in established best practices to ensure scientific integrity and reproducibility. As the specific biological targets for 1,2,4,5-tetrahydro-3-benzothiepin-1-ol are not extensively documented, we will utilize Glycogen Synthase Kinase-3β (GSK-3β), a well-characterized enzyme and a common target for related heterocyclic compounds, as our model receptor. This allows for a detailed and broadly applicable demonstration of the molecular docking workflow.

Introduction: The Rationale for In Silico Investigation

Molecular docking is a cornerstone of modern structure-based drug design, offering a computational lens through which we can predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1] This predictive power allows for the rapid screening of virtual compound libraries, the elucidation of potential mechanisms of action, and the optimization of lead compounds, thereby accelerating the drug discovery pipeline.[2]

The compound of interest, 1,2,4,5-tetrahydro-3-benzothiepin-1-ol, belongs to the benzothiepine class of heterocyclic compounds. While this specific molecule may be under-explored, the broader family of benzothiazepines has demonstrated a wide range of pharmacological activities, including anticancer and neuroprotective effects.[3][4] This suggests that the 1,2,4,5-tetrahydro-3-benzothiepin-1-ol scaffold is a promising starting point for inhibitor design.

Given the limited experimental data on the specific biological targets of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol, a rational approach is to investigate its potential interaction with a well-validated target known to be modulated by similar heterocyclic structures. Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to various pathologies, including neurodegenerative diseases and cancer.[5][6] Several inhibitors of GSK-3β feature heterocyclic scaffolds, making it a highly relevant and illustrative target for our study.

This guide will provide a self-validating framework for conducting molecular docking studies, emphasizing the critical thinking required at each step to generate meaningful and reliable results.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking experiment is a multi-stage process that requires careful preparation of both the ligand and the receptor, a robust docking algorithm, and insightful analysis of the results. The general workflow is depicted in the diagram below.

Caption: A high-level overview of the molecular docking workflow.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for each phase of the molecular docking study. We will be using a combination of widely accepted and freely available software:

-

UCSF Chimera/ChimeraX: For protein preparation and visualization.[7][8]

-

AutoDock Tools (MGLTools): For preparing ligand and receptor files in the required PDBQT format.[9]

-

AutoDock Vina: For performing the molecular docking calculations.[10]

-

PyMOL: For advanced visualization and analysis of docking results.[11][12]

Target Protein Preparation

The quality of the receptor structure is paramount for a successful docking study. We will use the crystal structure of human GSK-3β. A suitable entry from the Protein Data Bank (RCSB PDB) should have a good resolution (< 2.5 Å) and ideally a co-crystallized ligand, which helps in defining the binding site.[13] For this guide, we will use PDB ID: 6TCU , which is a 2.14 Å resolution structure of GSK-3β in complex with an inhibitor.[14]

Protocol 3.1: Protein Preparation using UCSF Chimera

-

Fetch the PDB Structure:

-

Open UCSF Chimera.

-

Go to File > Fetch by ID.

-

Enter 6TCU and click Fetch.

-

-

Initial Cleaning:

-

The fetched structure contains the protein, a co-crystallized ligand, and water molecules. We need to prepare a "clean" receptor.

-

Delete water molecules: Select > Structure > solvent. Then, Actions > Atoms/Bonds > delete.

-

Remove alternate locations of residues if any.

-

For this protocol, we will also remove the co-crystallized ligand to create an "apo-like" binding pocket for our docking. Select the ligand and delete it.

-

-

Add Hydrogens and Assign Charges:

-

Go to Tools > Structure Editing > Dock Prep.

-

In the Dock Prep window, select the protein chain.

-

Choose to add hydrogens (consider protonation states at physiological pH) and add charges (Gasteiger charges are commonly used).

-

Run the preparation. This will also repair any incomplete side chains.[15]

-

-

Save the Prepared Protein:

-

Save the prepared protein structure as a PDB file. This will be used as input for AutoDock Tools.

-

Ligand Preparation

The ligand, 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol, needs to be converted into a 3D structure with appropriate charges and rotatable bonds defined.

Protocol 3.2: Ligand Preparation

-

Obtain 2D Structure:

-

Draw the 2D structure of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol using a chemical drawing software like ChemDraw or MarvinSketch.

-

Alternatively, obtain a SMILES string for the compound.

-

-

Generate 3D Conformation:

-

Use a program like Open Babel or the features within UCSF Chimera to convert the 2D structure or SMILES string into a 3D structure.

-

Perform an initial energy minimization of the 3D structure using a force field like MMFF94. This provides a low-energy starting conformation.

-

-

Prepare for Docking using AutoDock Tools:

-

Open AutoDock Tools (ADT).

-

Go to Ligand > Input > Open and select the 3D structure of your ligand.

-

ADT will automatically add polar hydrogens and compute Gasteiger charges.

-

Define the rotatable bonds: Ligand > Torsion Tree > Detect Root. Then, Ligand > Torsion Tree > Choose Torsions. Manually inspect and set the rotatable bonds.

-

Save the prepared ligand as a PDBQT file: Ligand > Output > Save as PDBQT.[2]

-

Molecular Docking with AutoDock Vina

With the prepared protein and ligand in PDBQT format, we can now proceed with the docking simulation.

Protocol 3.3: Docking Execution

-

Prepare Receptor for Vina:

-

In ADT, open the prepared protein PDB file.

-

Go to Grid > Macromolecule > Choose and select the protein.

-

Save the output as a PDBQT file (e.g., receptor.pdbqt).

-

-

Define the Grid Box (Search Space):

-

The grid box defines the three-dimensional space where AutoDock Vina will search for optimal binding poses.

-

In ADT, go to Grid > Grid Box.

-

A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. A good practice is to center the box on the co-crystallized ligand's position (if one was present) and extend it by about 10-15 Å in each dimension.[16]

-

Record the coordinates for the center of the box and its dimensions.

-

-

Create a Configuration File:

-

AutoDock Vina uses a simple text file for configuration. Create a file named conf.txt with the following content:

-

-

Run AutoDock Vina:

-

Open a terminal or command prompt.

-

Navigate to the directory containing your PDBQT files and conf.txt.

-

Execute the following command (assuming vina is in your system's path):

-

Analysis and Interpretation of Docking Results

Binding Affinity

The binding affinity is reported in kcal/mol in the log file. A more negative value indicates a stronger predicted binding affinity.[17] It is important to note that this is a predicted value and should be used for relative comparison between different ligands or poses, rather than as an absolute measure of binding strength.

| Pose | Binding Affinity (kcal/mol) |

| 1 | -8.5 |

| 2 | -8.2 |

| 3 | -8.1 |

| 4 | -7.9 |

| 5 | -7.8 |

| 6 | -7.6 |

| 7 | -7.5 |

| 8 | -7.4 |

| 9 | -7.2 |

| This is an example table of docking results. Actual results will vary. |

Pose Analysis and Visualization

Visual inspection of the predicted binding poses is essential to assess their feasibility and to understand the key interactions driving the binding.

Protocol 4.1: Visualizing Docking Results with PyMOL

-

Load the Structures:

-

Open PyMOL.

-

Load the prepared receptor PDBQT file (receptor.pdbqt).

-

Load the output poses PDBQT file (output_poses.pdbqt). The different poses can be viewed by clicking the arrows at the bottom right of the viewer.

-

-

Analyze Interactions:

-

Focus on the top-ranked pose (the one with the lowest binding energy).

-

Use PyMOL's tools to identify key interactions:

-

Hydrogen Bonds: Use the Action > find > polar contacts > within selection to visualize hydrogen bonds between the ligand and protein.

-

Hydrophobic Interactions: Observe which non-polar residues of the protein are in close proximity to the hydrophobic parts of the ligand.

-

Pi-Stacking and Cation-Pi Interactions: Look for interactions between aromatic rings of the ligand and protein residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

-

-

-

Generate High-Quality Images:

-

Use PyMOL's rendering capabilities to create informative images of the ligand-protein complex, highlighting the key interactions.[18]

-

Caption: Example of key interactions between the ligand and GSK-3β.

Validation and Trustworthiness

A crucial aspect of in silico studies is validation. While experimental validation is the gold standard, several computational checks can increase confidence in the results:

-

Re-docking: If a co-crystallized ligand was present in the original PDB structure, remove it, and then dock it back into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å.

-

Comparison with Known Inhibitors: If there are known inhibitors of the target protein, dock them using the same protocol and compare their binding affinities and poses to your compound of interest.

-

Molecular Dynamics (MD) Simulations: For promising candidates, MD simulations can be performed to assess the stability of the predicted binding pose over time.

Conclusion and Future Directions

This guide has provided a comprehensive and technically grounded framework for conducting molecular docking studies of 1,2,4,5-tetrahydro-3-benzothiepin-1-ol with GSK-3β as a representative target. By following these detailed protocols, researchers can generate reliable and insightful predictions about the potential binding of this compound.

The results from such a study can serve as a strong foundation for further investigation. Promising binding poses and affinities can guide the synthesis of derivatives with improved potency and selectivity. Ultimately, the integration of in silico techniques like molecular docking with experimental validation is key to accelerating the discovery of novel therapeutics.

References

-

ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

-

PyMOL. (n.d.). PyMOL: A Powerful Tool for Molecular Visualization and Structural Analysis. Retrieved from [Link]

-

PyMOL. (n.d.). View 3D Molecular Structures. Retrieved from [Link]

-

Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Mississippi State University. Retrieved from [Link]

-

Butt, S. S., Badshah, Y., Shabbir, M., & Rafiq, M. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. BioMed Research International, 2020, 8980327. Retrieved from [Link]

-

Wikipedia. (n.d.). PyMOL. Retrieved from [Link]

-

BioSoft. (2024, March 15). PyMOL - Molecular Visualization System. Retrieved from [Link]

-

The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

-

AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

-

YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

-

Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Retrieved from [Link]

-

ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

-

The Scripps Research Institute. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]

-

YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

-

Singh, T., & Roy, A. (2015). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 11(2), 146–157. Retrieved from [Link]

-

In Silico Design. (2025, October 8). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Retrieved from [Link]

-

YouTube. (2021, November 8). AutoDock Vina protein preparation for docking. Retrieved from [Link]

-

Spoken Tutorial. (n.d.). Visualizing Docking using UCSF Chimera. Retrieved from [Link]

-

ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

-

YouTube. (2025, April 30). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from [Link]

-

Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. Retrieved from [Link]

-

YouTube. (2023, May 3). modeling, docking and structure analysis using UCSF Chimera. Retrieved from [Link]

-

Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Retrieved from [Link]

-

YouTube. (2021, May 26). How to analysis the Autodock Vina results by UCSF Chimera? Retrieved from [Link]

-

ter Haar, E., Coll, J. T., Austen, D. A., Hsiao, H. M., Swenson, L., & Jain, J. (2001). Structure of GSK3beta reveals a primed phosphorylation mechanism. Nature structural biology, 8(7), 593–596. Retrieved from [Link]

-

Hasyeoui, M., et al. (2023). Oxazolo[5,4-f]quinoxaline-type selective inhibitors of glycogen synthase kinase-3 alpha (GSK-3 alpha ): Development and impact on temozolomide treatment of glioblastoma cells. Bioorganic Chemistry, 134, 106456. Retrieved from [Link]

-

Lammens, A., Krapp, S., Buonfiglio, R., & Ombrato, R. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. Journal of Medicinal Chemistry, 63(19), 11286-11304. Retrieved from [Link]

-

Dajani, R., Pearl, L. H., & Roe, S. M. (2002). Glycogen Synthase Kinase 3 beta. Journal of Biological Chemistry, 277(14), 12345-12351. Retrieved from [Link]

-

De Luca, L., et al. (2022). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. International Journal of Molecular Sciences, 23(15), 8269. Retrieved from [Link]

-

Sphinx-Users.jp. (n.d.). 3.2.1. graphvizによるフローチャートの作成. Retrieved from [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Retrieved from [Link]

-

Matter Modeling Stack Exchange. (2021, April 27). Why Do I Get Different Results Each Time From AutoDock Vina? Retrieved from [Link]

-

Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

-

Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. Retrieved from [Link]

-

YouTube. (2022, February 11). AutoDock Vina Result Analysis using Discovery Studio & AutoDock Tolls GUI. Retrieved from [Link]

-

ResearchGate. (2013, April 1). Exact procedure for autodock result analysis. Retrieved from [Link]

-

Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved from [Link]

-

Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

-

Patel, K., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3745. Retrieved from [Link]

-

Natural Products Atlas. (n.d.). compound npa024091. Retrieved from [Link]

-

PDBe. (n.d.). Connect Pages. EMBL-EBI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. indico4.twgrid.org [indico4.twgrid.org]

- 3. m.youtube.com [m.youtube.com]

- 4. npatlas.org [npatlas.org]

- 5. rcsb.org [rcsb.org]

- 6. Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UCSF Chimera Home Page [cgl.ucsf.edu]

- 9. youtube.com [youtube.com]

- 10. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Erasmus Mundus Joint Master - ChEMoinformatics+ : PyMOL: A Powerful Tool for Molecular Visualization and Structural Analysis [masterchemoinfo.u-strasbg.fr]

- 12. PyMOL - Wikipedia [en.wikipedia.org]

- 13. insilicodesign.com [insilicodesign.com]

- 14. rcsb.org [rcsb.org]

- 15. scotchem.ac.uk [scotchem.ac.uk]

- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 17. researchgate.net [researchgate.net]

- 18. View 3D Molecular Structures | www.pymol.org [pymol.org]

Application Note: Chromatographic Purification and Enantiomeric Resolution of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

Executive Summary & Physicochemical Rationale

1,2,4,5-Tetrahydro-3-benzothiepin-1-ol is a critical intermediate in the synthesis of bioactive benzothiepine derivatives, which are heavily utilized in drug discovery for applications ranging from apical sodium co-dependent bile acid transporter (ASBT) inhibitors to CNS modulators[1]. The synthesis of this molecule—typically achieved via the reduction of 4,5-dihydro-3-benzothiepin-1(2H)-one—presents unique chromatographic challenges.

As an Application Scientist, designing a purification strategy requires addressing two primary molecular vulnerabilities:

-

Thioether Oxidation: The 7-membered thiepin ring contains a sulfur atom highly susceptible to on-column oxidation, readily forming sulfoxides or sulfones if exposed to dissolved oxygen or peroxides.

-

Stereocenter Resolution: The reduction process generates a chiral center at the C1 position. Because pharmacological efficacy in benzothiepines is often highly enantioselective[1], resolving the (1R) and (1S) enantiomers is a mandatory downstream requirement.

Physicochemical Profile

| Property | Characteristic | Chromatographic Implication |

| Molecular Formula | C10H12OS (MW: 180.27 g/mol ) | Detectable via LC-MS (m/z 181 [M+H]+). |

| Functional Groups | Thioether, Secondary Alcohol, Aromatic Ring | Exhibits strong H-bonding (Normal Phase) and high hydrophobicity (Reversed-Phase). |

| Stereochemistry | Chiral center at C1 | Requires a chiral stationary phase (CSP) with H-bond acceptor sites for enantiomeric resolution. |

Strategic Purification Architecture

To achieve active pharmaceutical ingredient (API)-grade purity, we employ an orthogonal, three-tier chromatographic workflow. This prevents the carryover of structurally similar impurities that a single chromatographic mode would fail to resolve.

Figure 1: Orthogonal three-tier chromatographic workflow for benzothiepin purification.

Tier 1: Primary Recovery via Normal Phase Flash Chromatography

Context & Causality: The primary contaminant in the crude mixture is the unreacted ketone precursor. Silica gel chromatography is highly effective here[2]. The target molecule possesses a C1 hydroxyl group, acting as a strong hydrogen bond donor to the silanol groups on the stationary phase. The ketone precursor lacks this donor capability, resulting in weaker retention and significantly earlier elution.

System Validation & Suitability: Before loading the bulk sample, run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 7:3) with the crude mixture, a ketone standard, and a synthesized alcohol standard. The protocol is validated for scale-up only if the target spot (Rf ~0.3) is completely resolved from the ketone (Rf ~0.6) with no streaking.

Method Parameters

| Parameter | Setting |

| Stationary Phase | Irregular Silica Gel (40-63 µm, 60 Å) |

| Mobile Phase A | Hexane (HPLC Grade) |

| Mobile Phase B | Ethyl Acetate (HPLC Grade) |

| Flow Rate | 30.0 mL/min (for a 40g column) |

| Detection | UV at 254 nm |

Gradient Elution Table

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 5.0 | 95 | 5 |

| 20.0 | 70 | 30 |

| 30.0 | 50 | 50 |

| 35.0 | 50 | 50 |

Tier 2: High-Resolution Polishing via Preparative RP-HPLC

Context & Causality: To achieve the >99.5% purity threshold required for sensitive biological assays or downstream asymmetric catalysis, reversed-phase chromatography is utilized to exploit hydrophobic interactions[3]. This step removes trace desulfurized byproducts and oxidized sulfoxides. Because the thiepin sulfur is highly susceptible to oxidation, solvents must be rigorously degassed. We avoid adding acidic modifiers (like TFA) which can catalyze the degradation of the 7-membered ring under thermal stress, opting instead for a neutral Water/Acetonitrile system.

System Validation & Suitability: Perform an analytical injection of a spiked sample (target alcohol + known sulfoxide impurity). The system is validated for preparative scaling if the analytical resolution ( Rs ) between the sulfoxide and the target alcohol is ≥1.5 , and the retention time relative standard deviation (RSD) over three blank/standard runs is ≤1.0% .

Method Parameters

| Parameter | Setting |

| Column | Preparative C18 (21.2 mm × 250 mm, 5 µm) |

| Mobile Phase A | Ultrapure Water (Degassed) |

| Mobile Phase B | Acetonitrile (Degassed) |

| Flow Rate | 20.0 mL/min |

| Column Temperature | Ambient (20-25 °C) |

Gradient Elution Table

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 5.0 | 80 | 20 |

| 25.0 | 30 | 70 |

| 30.0 | 5 | 95 |

| 35.0 | 80 | 20 |

Tier 3: Enantiomeric Resolution via Chiral HPLC

Context & Causality: Separation of the (1R) and (1S) enantiomers is achieved using an amylose-based chiral stationary phase (e.g., Chiralpak AD) or a Pirkle-type column (e.g., Whelk-O 1)[1]. The chiral recognition mechanism is driven by differential hydrogen bonding between the C1-OH of the analyte and the carbamate linkages of the stationary phase, coupled with π−π stacking interactions between the fused benzene ring and the chiral selector.

System Validation & Suitability: Inject a 50:50 racemic standard of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol. The protocol is validated if two distinct peaks are observed with an enantiomeric resolution ( Rs ) > 2.0 and a peak area ratio of 1:1 ( ±2% ).

Method Parameters

| Parameter | Setting |

| Column | Chiralpak AD or (R,R) Whelk-O 1 (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Hexane / Ethanol (85:15, v/v) - Isocratic |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm and 254 nm |

Mechanistic Troubleshooting & Diagnostics

When purifying sulfur-containing heterocycles, environmental and chemical variables frequently induce chromatographic anomalies. The following diagnostic tree outlines the causality and corrective actions for common failures.

Figure 2: Diagnostic logic tree for troubleshooting benzothiepin chromatography.

-

Peak Tailing: The C1 hydroxyl group can interact with unendcapped, acidic silanols on older silica or C18 columns. If tailing occurs, switching to a high-density end-capped column or adding a volatile amine (e.g., 0.1% Triethylamine) masks these active sites.

-

Unexpected Extra Peaks: If a secondary peak appears slightly earlier than the target in RP-HPLC, it is almost certainly the sulfoxide derivative. This is caused by dissolved oxygen in the mobile phase reacting with the thiepin sulfur under high pressure. Rigorous sparging of solvents with helium or continuous vacuum degassing is mandatory.

References[2] Title: US6642269B2 - Benzothiepine 1,1-dioxide derivatives, a process for their preparation, pharmaceuticals comprising these compounds, and their use. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-w9ZxTTf16NqNs0QNI4AgmyhatjkL25hf6kmNCjo1akaLu-CkvnsJWOCHW5YVmUtbkQ2_Y1iNHAxLQsD1LwNQy3lvOe-EOc29yy6z3hhS5FbZyrvd5M-MUDOc4KR9vd11imsjon-KAgMCJw==[3] Title: Aspects of industrial purification of peptides using large-scale chromatography. Source: polypeptide.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8fShWElp1eO3AUvKxaLfIj5zyvUnRqGUsniwi5fsjneNgJ98oetRf3Wwtpglq-6-oLk3eS8r_w50aX4U3I8lk0RsNlUoNIK4smvXIqq2Or534hEJlHcxVyZGhoGfm_iajAz3kSXHlYkNeSvmVUKgG7gU7IymdSFJwvLUUGnqxJcWsaqMQwURrtm4_pQ==[1] Title: A Highly Enantioselective Benzothiepine Synthesis | The Journal of Organic Chemistry. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFOd32URHFJfkoQ10OdYNeNhRpDdxGBhrLubbmBvAkNdCGqc53ITMIZxYJ3-3mF1i6wxcij2ScgV4vZ5KNd9yuZrkDqB4t-irVSdf-4LuUYPIvg1bGKfx-LD1xFq9E0vrTI90ZzQ==

Sources

🛠️ Technical Support Center: Asymmetric Synthesis of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the asymmetric reduction of 4,5-dihydro-3-benzothiepin-1-one.

Because this substrate is a sterically hindered, cyclic aryl-alkyl ketone containing a potentially coordinating sulfur atom, achieving high enantiomeric excess (ee) requires strict control over reaction thermodynamics and catalyst stability. This portal covers the two most robust, field-proven methodologies for this transformation: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Ketoreductase (KRED) Biocatalysis .

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The Noyori-type ATH utilizing RuCl(p-cymene)[(R,R)-TsDPEN] is highly effective for cyclic ketones, including thiochromanones and benzothiepinones[1]. The reaction relies on a 6-membered pericyclic transition state where the CH/NH effect dictates facial selectivity.

Mechanistic Pathway & Troubleshooting Logic

Mechanistic pathway and troubleshooting logic for Ru-catalyzed ATH of benzothiepinones.

Step-by-Step Protocol: Irreversible Ru-ATH

This protocol utilizes a Formic Acid/Triethylamine (FA/TEA) system to ensure the reaction is thermodynamically irreversible, locking in the enantiomeric excess[1].

-

Azeotrope Preparation: In a flame-dried flask under Argon, slowly add 5 molar equivalents of Formic Acid to 2 molar equivalents of Triethylamine (TEA) at 0 °C. Caution: Highly exothermic.

-

Catalyst Activation: In a separate vial, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (Substrate/Catalyst ratio = 200:1) in anhydrous, degassed dichloromethane (DCM). Stir for 15 minutes.

-

Substrate Addition: Dissolve 4,5-dihydro-3-benzothiepin-1-one (1.0 equiv) in the FA/TEA azeotrope.

-

Reaction Initiation: Inject the activated Ru-catalyst solution into the substrate mixture. Stir at 30 °C.

-

Self-Validation Checkpoint: Attach a bubbler to the reaction condenser. The continuous evolution of CO 2 gas visually validates that the irreversible hydride transfer from formic acid is actively occurring. Cessation of bubbling indicates either reaction completion or catalyst deactivation.

-

Workup: Quench with saturated NaHCO 3 until gas evolution stops. Extract with ethyl acetate (3x), dry over MgSO 4 , and concentrate.

❓ ATH Troubleshooting Q&A

Q: My Ru-ATH reaction stalls at 80% conversion and the ee% is dropping over time. Why? Causality: If you are using isopropanol (IPA) as the hydrogen donor instead of FA/TEA, the reduction is reversible. As the chiral 1,2,4,5-tetrahydro-3-benzothiepin-1-ol accumulates, the Ru-catalyst abstracts a hydride from the product, leading to racemization. Solution: Switch to the FA/TEA azeotrope. The decomposition of formic acid produces CO 2 gas, which escapes the system, rendering the reaction thermodynamically irreversible and preserving high ee[1].

Q: The reaction fails to initiate, and no CO 2 evolution is observed. Is the substrate poisoning the catalyst? Causality: The sulfur atom in the 3-benzothiepin ring can act as a soft ligand, coordinating to the Ruthenium center and displacing the active hydride, effectively poisoning the catalyst. Solution: Decrease the substrate concentration (dilute the reaction mixture by 2x with DCM) to disfavor intermolecular sulfur-metal coordination. Ensure all solvents are strictly degassed, as trace oxygen promotes the formation of strongly coordinating sulfoxides.

Biocatalytic Reduction via Engineered Ketoreductases (KREDs)

For environments requiring aqueous, heavy-metal-free conditions, wild-type and engineered Ketoreductases (KREDs) offer an exceptional alternative, routinely delivering >99% ee for sterically hindered cyclic ketones[2],[3]. Whole-cell biocatalysis has also demonstrated up to 98% ee in the reduction of related thiochromanones[4].

Biocatalytic Cycle & Cofactor Regeneration

Biocatalytic KRED cycle with GDH-mediated NADP+ cofactor regeneration.

Step-by-Step Protocol: KRED Biocatalysis

This protocol utilizes a Glucose Dehydrogenase (GDH) coupled system to recycle the expensive NADP+ cofactor[2].

-

Buffer Preparation: Prepare a 100 mM Potassium phosphate buffer (pH 7.0) containing 2 mM MgSO 4 .

-

Cofactor & Co-enzyme Loading: To the buffer, add NADP+ (0.1 mol%), D-Glucose (1.5 equiv), and GDH (1 wt%).

-

Substrate Addition: Dissolve the ketone substrate in DMSO. Add this dropwise to the buffer to achieve a final DMSO concentration of 5% v/v.

-

Enzyme Dosing: Add the engineered KRED powder (2-4 wt%) incrementally over 1 hour to prevent sudden protein aggregation[2].

-

Reaction & pH Control: Stir at 30 °C. Connect the reaction vessel to an autotitrator loaded with 1M NaOH set to maintain a strict pH of 7.0.

-

Self-Validation Checkpoint: Monitor the autotitrator's 1M NaOH consumption. Because the GDH recycling system generates gluconic acid stoichiometrically with ketone reduction, the volume of NaOH dispensed directly correlates to the reaction conversion (1 mL of 1M NaOH = 1 mmol of product).

-

Workup: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet denatured proteins. Extract the supernatant with MTBE (3x) and concentrate.

❓ Biocatalysis Troubleshooting Q&A

Q: The reaction mixture turns cloudy and conversion stops at 30%. What is the failure mode? Causality: Cloudiness indicates enzyme aggregation and denaturation, a known challenge when scaling up KRED reactions for hindered chiral ketones[2]. This is typically caused by a localized pH drop. The GDH cofactor recycling system oxidizes D-glucose to D-glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid, rapidly lowering the pH below the enzyme's stable threshold. Solution: Ensure your autotitrator is properly calibrated and the stirring rate is sufficient to disperse the 1M NaOH instantly. If aggregation persists, switch to a more robust engineered KRED variant or utilize deep eutectic solvents (DESs) as co-solvents, which have been shown to stabilize ketoreductases[3].

Q: The ee% is excellent (>99%), but the yield is poor due to poor substrate solubility in the aqueous buffer. Can I increase the DMSO concentration? Causality: While increasing DMSO improves substrate solubility, concentrations above 10% v/v strip the essential hydration shell from the KRED enzyme, causing it to unfold and lose catalytic activity. Solution: Do not exceed 5-8% DMSO. Instead, operate the reaction as a biphasic slurry (substrate-coupled approach). The enzyme will continuously convert the dissolved fraction of the ketone, driving the dissolution equilibrium forward without requiring high co-solvent concentrations.

Quantitative Method Comparison

To assist in selecting the appropriate methodology for your specific scale and regulatory requirements, consult the comparative data below:

| Parameter | Ru-ATH (Noyori-type) | KRED Biocatalysis |

| Typical Enantiomeric Excess (ee) | 92 - 96% | >99% |

| Typical Yield | 85 - 95% | 75 - 85% (due to aqueous extraction losses) |

| Catalyst Loading | 0.5 mol% (S/C = 200) | 2 - 4 wt% |

| Primary Hydrogen Source | Formic Acid (Irreversible) | D-Glucose (via GDH recycling) |

| Scalability | Excellent (Standard chemical plant) | Good (Requires pH autotitration & centrifugation) |

| Primary Failure Mode | Sulfur-coordination poisoning | pH-induced enzyme aggregation |

| Environmental Impact | Heavy metal waste (Ru) | Green, biodegradable |

Sources

Overcoming solubility challenges of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol in aqueous media

Technical Support Center: 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support resource for 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol. As Senior Application Scientists, we understand that novel compounds present unique challenges, with aqueous solubility being a primary hurdle in experimental assays and early-stage drug development. This guide is designed with full autonomy to provide you not with rigid templates, but with a logical, scientifically-grounded framework to diagnose and solve solubility issues you may encounter with this and similar poorly soluble molecules.

The core of our approach is built on explaining the causality behind each experimental choice, ensuring that every protocol is a self-validating system. We will explore the fundamental properties of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol, provide step-by-step troubleshooting protocols, and offer a comparative analysis of solubility enhancement techniques.

Part 1: Understanding the Solubility Challenge

Before a problem can be solved, it must be understood. The structure of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol, with its bicyclic benzothiepin core, is largely hydrophobic. While the hydroxyl (-OH) group provides a site for hydrogen bonding, the overall molecule is expected to have limited solubility in aqueous media. This is a common characteristic for many promising organic compounds and a critical parameter to quantify.[1][]

Frequently Asked Questions (FAQs)

Q1: I've tried dissolving my 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol powder directly in my aqueous buffer, but it won't go into solution. Why is this happening?